N-(4-Nitrophenyl)butanehydrazonoyl bromide
Description
N-(4-Nitrophenyl)butanehydrazonoyl bromide: is a chemical compound that belongs to the class of hydrazonoyl halides. These compounds are characterized by the presence of a hydrazonoyl functional group, which is known for its wide range of biological properties and chemical reactivities. This compound is particularly noted for its applications in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds .
Properties
CAS No. |
61262-01-9 |
|---|---|
Molecular Formula |
C10H12BrN3O2 |
Molecular Weight |
286.13 g/mol |
IUPAC Name |
N-(4-nitrophenyl)butanehydrazonoyl bromide |
InChI |
InChI=1S/C10H12BrN3O2/c1-2-3-10(11)13-12-8-4-6-9(7-5-8)14(15)16/h4-7,12H,2-3H2,1H3 |
InChI Key |
YZSGXRPNHAKWKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NNC1=CC=C(C=C1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)butanehydrazonoyl bromide typically involves the reaction of 4-nitrophenylhydrazine with butanoyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(4-Nitrophenyl)butanehydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromide group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophiles like sodium azide and thiourea can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted hyd
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